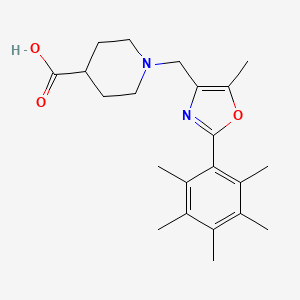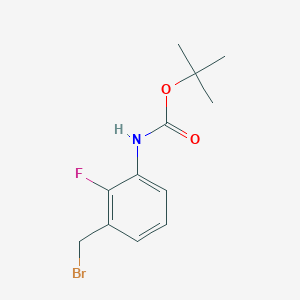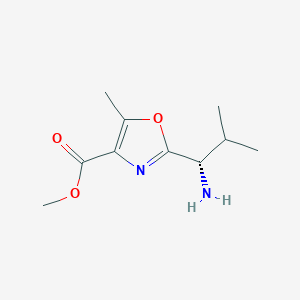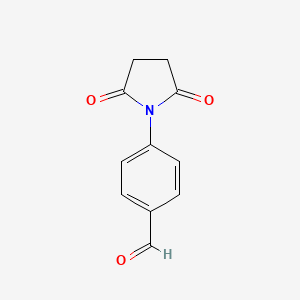![molecular formula C9H6BrNO3 B12867253 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that contains both bromine and carboxylic acid functional groups. This compound is part of the benzo[d]oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, allowing for further functionalization and derivatization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 2-methylbenzo[d]oxazole-6-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a suitable solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and amino derivatives.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products can include alcohols or dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and complex organic molecules.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid
- 2-(Fluoromethyl)benzo[d]oxazole-6-carboxylic acid
- 2-(Methyl)benzo[d]oxazole-6-carboxylic acid
Comparison
- Reactivity : The bromomethyl group in 2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl analogs due to the larger size and lower electronegativity of bromine.
- Biological Activity : The biological activity of these compounds can vary significantly based on the nature of the substituent. For example, the bromomethyl derivative may exhibit higher potency in certain biological assays compared to its chloro and fluoro counterparts .
- Applications : While all these compounds can be used as intermediates in organic synthesis, the specific applications may differ based on their reactivity and biological properties.
Propiedades
Fórmula molecular |
C9H6BrNO3 |
|---|---|
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-8-11-6-2-1-5(9(12)13)3-7(6)14-8/h1-3H,4H2,(H,12,13) |
Clave InChI |
GUHBCDMLTLSUGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)




![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)

